1-(4-(difluoromethoxy)phenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea
Description
This compound features a thiourea core (-NH-CS-NH-) with two distinct substituents:
- 4-(Difluoromethoxy)phenyl group: A phenyl ring substituted with a difluoromethoxy (-OCF₂H) moiety, enhancing metabolic stability and lipophilicity through fluorine’s electronegativity and hydrophobic effects.
Thiourea derivatives are recognized for their diverse biological activities, including enzyme inhibition and receptor modulation, making this compound a candidate for pharmacological exploration .
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3OS/c22-20(23)27-15-8-6-14(7-9-15)25-21(28)24-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)26-19/h5-11,20,26H,1-4,12H2,(H2,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONFQVRGIZDKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NC4=CC=C(C=C4)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Difluoromethoxy)phenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, along with insights from recent research findings.
Chemical Structure
The compound can be represented structurally as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to 1-(4-(difluoromethoxy)phenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea have demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of thiourea derivatives have also been extensively studied. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.47 µM | |
| Escherichia coli | 2.5 µM | |
| Micrococcus luteus | 1.47 µM |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.
Antioxidant Activity
Thiourea derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. The following table summarizes the antioxidant activity measured using common assays:
The ability of the compound to scavenge free radicals suggests its potential utility in preventing oxidative damage in biological systems.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells.
- Apoptosis Induction: Triggering programmed cell death pathways.
- Enzyme Inhibition: Interacting with microbial enzymes to inhibit growth.
Case Studies
In a recent study focusing on the synthesis and evaluation of thiourea derivatives, the compound was tested alongside others for its biological efficacy. The results indicated a promising profile for anticancer and antimicrobial activities compared to standard treatments:
- Study on Anticancer Effects : Compounds were screened against various cancer cell lines, showing significant inhibition rates.
- Antimicrobial Testing : The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the anticancer properties of thiourea derivatives, including the compound . The National Cancer Institute (NCI) has evaluated various thiourea compounds for their efficacy against human tumor cells. The results indicate that certain derivatives exhibit significant antitumor activity with mean GI50 (the concentration required to inhibit cell growth by 50%) values suggesting potential for development into therapeutic agents.
Case Study : In a study assessing the cytotoxic effects of thiourea derivatives on different cancer cell lines, one derivative demonstrated an average cell growth inhibition rate of 12.53% across a panel of approximately sixty cancer cell lines . This highlights the compound's potential as a lead structure for further development.
Antimicrobial Properties
Thiourea compounds have also been investigated for their antimicrobial activities. The structural features of 1-(4-(difluoromethoxy)phenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea suggest that it may possess similar properties.
Research Findings : A related study evaluated the antimicrobial activity of synthesized thiourea derivatives against various bacterial strains. The results indicated that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the thiourea structure could enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The effectiveness of thiourea derivatives often hinges on their structural characteristics. Modifications in substituents can lead to variations in biological activity:
| Substituent | Effect on Activity |
|---|---|
| Difluoromethoxy group | Enhances lipophilicity and potency |
| Tetrahydrocarbazole | Contributes to receptor binding |
| Thiourea moiety | Imparts biological activity |
Synthesis and Characterization
The synthesis of 1-(4-(difluoromethoxy)phenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea typically involves the reaction of appropriate isothiocyanates with amines or amides under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares key structural and functional features of the target compound with analogs from the evidence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
